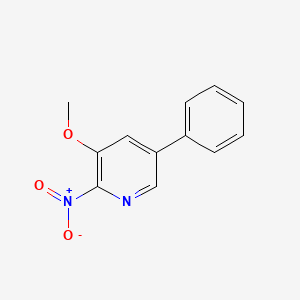

3-Methoxy-2-nitro-5-phenylpyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-2-nitro-5-phenylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3/c1-17-11-7-10(8-13-12(11)14(15)16)9-5-3-2-4-6-9/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXWPNGMIGIILCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC(=C1)C2=CC=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501295542 | |

| Record name | 3-Methoxy-2-nitro-5-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501295542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152684-17-8 | |

| Record name | 3-Methoxy-2-nitro-5-phenylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152684-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxy-2-nitro-5-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501295542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformations of 3 Methoxy 2 Nitro 5 Phenylpyridine

Reactions of the Nitro Group on the Pyridine (B92270) Ring

The nitro group is a versatile functional group that plays a central role in the reactivity of 3-Methoxy-2-nitro-5-phenylpyridine. It can be reduced to various other nitrogen-containing functionalities, act as a leaving group in nucleophilic substitution reactions, and influence the reactivity of the pyridine ring.

The reduction of the nitro group to an amino group is a fundamental transformation in organic synthesis, providing a gateway to a wide array of other functional groups and molecular structures. researchgate.net This transformation is particularly important in the synthesis of pharmaceuticals and other biologically active compounds. nih.gov

A variety of reducing agents can be employed to convert aromatic nitro compounds to their corresponding amines. wikipedia.org Common methods include catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. wikipedia.org Other reagents like iron in acidic media, tin(II) chloride, and sodium hydrosulfite are also effective. wikipedia.org The choice of reducing agent can be crucial for achieving selectivity, especially when other reducible functional groups are present in the molecule. niscpr.res.in For instance, systems like hydrazine (B178648) glyoxylate (B1226380) with zinc or magnesium powder have been shown to selectively reduce the nitro group at room temperature without affecting other sensitive groups. niscpr.res.in

The reduction process involves a six-electron transfer and proceeds through several intermediates, including nitroso and hydroxylamino species. nih.gov Under certain conditions, these intermediates can be isolated. For example, the use of reagents like diborane (B8814927) or zinc dust with ammonium (B1175870) chloride can lead to the formation of hydroxylamines. wikipedia.org

Table 1: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent/System | Product(s) | Notes |

| Catalytic Hydrogenation (e.g., Pd/C, PtO₂, Raney Nickel) | Amines | Widely used and often provides high yields. wikipedia.org |

| Iron in Acidic Media | Amines | A classic and cost-effective method. wikipedia.org |

| Tin(II) Chloride | Amines | A common laboratory-scale method. wikipedia.org |

| Sodium Hydrosulfite | Amines | Often used for selective reductions. wikipedia.org |

| Hydrazine Glyoxylate with Zinc or Magnesium | Amines | Offers selective reduction at room temperature. niscpr.res.in |

| Diborane | Hydroxylamines | Can be used to isolate the hydroxylamine (B1172632) intermediate. wikipedia.org |

| Zinc Dust and Ammonium Chloride | Hydroxylamines | Another method for obtaining hydroxylamines. wikipedia.org |

The nitro group, particularly when positioned ortho or para to an activating group on an aromatic ring, can function as an effective leaving group in nucleophilic aromatic substitution (SNAr) reactions. libretexts.orgnih.gov In the case of this compound, the nitro group at the 2-position is activated by the electron-withdrawing effect of the pyridine ring nitrogen. researchgate.net

This allows for the displacement of the nitro group by a variety of nucleophiles. libretexts.org The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate, which is formed by the attack of the nucleophile on the carbon atom bearing the nitro group. libretexts.org The stability of this intermediate is crucial for the reaction to occur. libretexts.org

For SNAr to be successful, two main conditions must be met: the presence of a good leaving group and significant reduction of electron density in the aromatic ring, which is often achieved by the presence of strong electron-withdrawing groups like the nitro group itself. libretexts.org In heteroaromatic systems like pyridine, the ring nitrogen atom also contributes to this activation. researchgate.net

The nitro group is a powerful electron-withdrawing group and, as such, it deactivates the aromatic ring towards electrophilic aromatic substitution (EAS). reddit.comquora.comyoutube.comdoubtnut.com It achieves this by withdrawing electron density from the ring, making it less nucleophilic and therefore less reactive towards electrophiles. quora.comyoutube.comdoubtnut.com

When an electrophilic substitution reaction does occur on a nitro-substituted ring, the nitro group directs the incoming electrophile to the meta position. quora.comyoutube.comdoubtnut.com This is because the deactivating effect is most pronounced at the ortho and para positions, leaving the meta position as the least deactivated and therefore the most favorable site for electrophilic attack. quora.com

Reactivity Profile of the Methoxy (B1213986) Group

The methoxy group in this compound is an ether linkage and can undergo reactions typical of aryl alkyl ethers.

The cleavage of the ether bond in aryl alkyl ethers is a common transformation, typically achieved by treatment with strong acids, most effectively hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orgopenstax.org Hydrochloric acid (HCl) is generally not effective for this purpose. openstax.org

The reaction proceeds via a nucleophilic substitution mechanism (SN1 or SN2), depending on the nature of the alkyl group. openstax.org For an aryl methyl ether like the methoxy group in the subject compound, the reaction follows an SN2 pathway. openstax.org The first step involves the protonation of the ether oxygen by the strong acid to form a good leaving group (methanol). libretexts.orgopenstax.org Subsequently, the halide ion (Br⁻ or I⁻) acts as a nucleophile and attacks the methyl group, displacing the protonated phenol (B47542) and forming a methyl halide. libretexts.orgopenstax.org The aryl C-O bond remains intact because the carbon of the aromatic ring is not susceptible to SN2 attack. libretexts.org

Table 2: Reagents for Ether Cleavage

| Reagent | Mechanism | Products |

| HBr or HI | SN2 (for methyl ethers) | Phenol and Methyl Halide libretexts.orgopenstax.org |

| BCl₃ or BBr₃ | Lewis acid-mediated cleavage | Phenol and Borate Ester (hydrolyzed to alcohol) |

The oxidative transformation of a methoxy group on an aromatic ring is not a common reaction. However, under specific conditions, oxidative cleavage or modification can occur. For instance, certain oxidizing agents can lead to the formation of a formyl group or other oxidized species. organic-chemistry.org The oxidation of vanyl (3-methoxy-4-hydroxyphenyl) compounds with potassium ferricyanide (B76249) in an alkaline medium has been shown to produce fluorescent substances, indicating a transformation of the side chain in conjunction with the aromatic system. scispace.com While direct oxidation of the methoxy group in this compound is not well-documented, the presence of the nitro group and the phenyl substituent would likely influence its reactivity towards strong oxidizing agents.

Substitution Reactions at the Methoxy Position

The methoxy group at the 3-position of the pyridine ring can be a site for nucleophilic substitution, although this is less common than reactions involving other parts of the molecule. The reactivity at this position is influenced by the electronic effects of the nitro and phenyl groups. Generally, amination of methoxypyridines requires the presence of an electron-withdrawing group to facilitate the reaction. ntu.edu.sg In a study on the amination of 3-methoxypyridine (B1141550), the use of sodium hydride with lithium iodide was shown to dramatically enhance the reaction efficiency, allowing for the substitution of the methoxy group with an amine. ntu.edu.sg

For instance, the reaction of 3-methoxypyridine with piperidine (B6355638) in the presence of NaH and LiI resulted in a high yield of 3-(piperidin-1-yl)pyridine. ntu.edu.sg While this specific reaction was not performed on this compound, it demonstrates the potential for nucleophilic displacement of the methoxy group, a reaction pathway that could be applicable to this more complex derivative.

Transformations of the Pyridine Ring System

The pyridine ring in this compound is subject to both electrophilic and nucleophilic attacks, with the regioselectivity being heavily influenced by the existing substituents.

Electrophilic Aromatic Substitution (EAS) on Substituted Pyridines

The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. quimicaorganica.orggcwgandhinagar.com This deactivation is further intensified by the presence of the nitro group at the 2-position. Electrophilic attack on the pyridine ring is difficult because the nitrogen atom destabilizes the cationic intermediate that would form. gcwgandhinagar.com

In substituted pyridines, the directing effects of the substituents are crucial in determining the outcome of EAS reactions. pearson.com For pyridine itself, electrophilic substitution, when it does occur under harsh conditions, favors the 3- and 5-positions. quimicaorganica.org In the case of this compound, the 3-methoxy and 5-phenyl groups would direct incoming electrophiles, while the 2-nitro group would strongly deactivate the ring towards electrophilic attack. Specifically, a nitro group at the 3-position is known to direct electrophiles to the 4-position of the pyridine ring.

Nucleophilic Attack on the Pyridine Core

Conversely, the electron-deficient nature of the pyridine ring, exacerbated by the nitro group, makes it highly susceptible to nucleophilic attack. gcwgandhinagar.comuoanbar.edu.iq Nucleophilic aromatic substitution (SNAr) is particularly favored at the positions ortho and para to the nitrogen atom (positions 2, 4, and 6). gcwgandhinagar.comuoanbar.edu.iq The presence of a strong electron-withdrawing group like the nitro group at the 2-position further activates the ring for nucleophilic substitution.

The stability of the intermediate Meisenheimer complex is a key factor in determining the regioselectivity of nucleophilic attack. Attack at the 2- and 4-positions allows the negative charge of the intermediate to be delocalized onto the electronegative nitrogen atom, which is a stabilizing factor. uoanbar.edu.iq In this compound, the 2-position is already substituted, leaving the 4- and 6-positions as the most likely sites for nucleophilic attack.

Functionalization of Unsubstituted Positions on the Pyridine Ring

The unsubstituted positions on the pyridine ring of this compound, namely the 4- and 6-positions, are prime targets for functionalization. The electronic properties of the existing substituents dictate the type of reaction that can occur. Given the electron-deficient nature of the ring, nucleophilic substitution is a more probable route for functionalization at these positions.

Reactions Involving the Phenyl Substituent

The phenyl group at the 5-position of the pyridine ring can also undergo chemical transformations.

Electrophilic Functionalization of the Phenyl Ring

The phenyl ring, being a separate aromatic system, can undergo electrophilic aromatic substitution. The reactivity of this ring is influenced by the deactivating effect of the attached nitropyridyl group. However, functionalization is still possible. Research on analogs of MPEP (2-Methyl-6-(phenylethynyl)pyridine), a related phenylpyridine derivative, has shown that functionalization of the phenyl ring is a viable strategy for modifying the properties of the molecule. nih.gov In one study, the introduction of nitro and cyano groups at the 3-position of the phenyl ring of MPEP analogs resulted in compounds that retained biological activity. nih.gov This suggests that electrophilic substitution on the phenyl ring of this compound could be achieved, likely at the meta-position relative to the pyridine ring, due to the deactivating nature of the pyridyl substituent.

Modifications at the Pyridine-Phenyl Linkage

One of the most powerful methods for the formation of biaryl compounds is the Suzuki-Miyaura coupling , which pairs an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. wikipedia.orgmdpi.comyoutube.com For a molecule like this compound, a plausible strategy would involve a precursor, such as a halogenated derivative (e.g., 5-bromo-3-methoxy-2-nitropyridine), which could then be coupled with phenylboronic acid. Conversely, if one were to start with 3-methoxy-5-bromo-2-nitropyridine, it could be coupled with a variety of substituted phenylboronic acids to introduce diverse functionalities on the phenyl ring. The general conditions for such a reaction are outlined in the table below.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Component | Example | Purpose |

|---|---|---|

| Aryl Halide | 5-Bromo-3-methoxy-2-nitropyridine (B124484) | Electrophilic partner |

| Boronic Acid | Phenylboronic acid | Nucleophilic partner |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/ligand | Facilitates the reaction |

| Ligand | SPhos, XPhos, RuPhos | Stabilizes the palladium center and promotes catalytic activity |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid |

| Solvent | Toluene, Dioxane, THF/H₂O | Provides the reaction medium |

The Stille coupling offers another avenue for the formation of the pyridine-phenyl bond, utilizing an organotin reagent in place of an organoboron compound. organic-chemistry.orgwikipedia.orgnih.govsynarchive.com This reaction is known for its tolerance of a wide range of functional groups.

Furthermore, the Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds. wikipedia.orgrsc.orgorganic-chemistry.orgyoutube.com While this reaction does not directly modify the pyridine-phenyl C-C bond, it could be employed on a halogenated precursor to introduce substituted anilines, thereby functionalizing the molecule at a different position. Recent advancements have even shown that the nitro group itself can be used as a leaving group in some cross-coupling reactions, opening up further synthetic possibilities. nih.govnih.gov

It is important to emphasize that the success of these reactions would be highly dependent on the specific reaction conditions and the electronic and steric nature of the substituents on both coupling partners.

Regioselectivity and Chemoselectivity in Multi-Functionalized Pyridine Derivatives

The presence of multiple functional groups on the pyridine ring of this compound presents challenges and opportunities in terms of regioselectivity and chemoselectivity. The directing effects of the methoxy, nitro, and phenyl groups are crucial in determining the outcome of chemical reactions.

Electronic and Steric Directing Effects of Methoxy, Nitro, and Phenyl Groups

The electronic properties of the substituents on the pyridine ring can be understood through their electron-donating or electron-withdrawing nature, which can be quantified using Hammett substituent constants (σ). sciepub.comrsc.orgresearchgate.netacs.orgacs.org

Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing group, both through resonance (mesomeric effect) and induction. It deactivates the pyridine ring towards electrophilic aromatic substitution and activates it towards nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group. In this compound, the nitro group at the 2-position strongly deactivates the ring.

Phenyl Group (-C₆H₅): The phenyl group can act as either an electron-donating or electron-withdrawing group depending on the nature of the reaction. It is generally considered a weak activating group in electrophilic aromatic substitution.

The interplay of these electronic effects determines the most likely sites for chemical attack. For electrophilic attack, the positions least deactivated by the nitro group would be favored. For nucleophilic attack, the positions most activated by the nitro group (positions 4 and 6) would be the primary targets.

Steric hindrance also plays a significant role. The bulky phenyl group at the 5-position may hinder reactions at the adjacent 4 and 6 positions. Similarly, the methoxy group at the 3-position can sterically influence reactivity at the 2 and 4 positions.

Table 2: Summary of Substituent Effects on the Pyridine Ring

| Substituent | Position | Electronic Effect | Steric Effect |

|---|---|---|---|

| -NO₂ | 2 | Strongly electron-withdrawing | Moderate |

| -OCH₃ | 3 | Electron-donating (resonance), Electron-withdrawing (induction) | Moderate |

| -C₆H₅ | 5 | Weakly activating/deactivating | High |

Strategies for Achieving Selective Reactivity under Controlled Conditions

Achieving selective reactivity in a molecule with multiple functional groups like this compound requires careful control of reaction conditions.

For nucleophilic aromatic substitution (SNAr) , the strong activating effect of the nitro group at position 2 would direct incoming nucleophiles to positions 4 and 6. To achieve selectivity between these two sites, one could exploit the steric hindrance posed by the phenyl group at position 5, which might favor attack at the less hindered position 6. The choice of nucleophile and reaction temperature can also influence the regiochemical outcome.

In the context of electrophilic aromatic substitution , the pyridine ring is generally deactivated due to the presence of the nitrogen atom and the nitro group. wikipedia.orgyoutube.com Reactions of this type are likely to be challenging and may require harsh conditions. To achieve any level of selectivity, one might consider converting the pyridine to its N-oxide. This would activate the ring towards electrophilic attack, particularly at the 4-position. Subsequent deoxygenation would then yield the substituted pyridine.

For palladium-catalyzed cross-coupling reactions on a hypothetical halogenated precursor (e.g., 5-bromo-3-methoxy-2-nitropyridine), selectivity can be achieved by choosing the appropriate catalyst system (palladium precursor and ligand). The ligand plays a crucial role in tuning the reactivity and selectivity of the catalytic system. For instance, bulky, electron-rich phosphine (B1218219) ligands are often used in Suzuki-Miyaura and Buchwald-Hartwig reactions to promote efficient coupling. wikipedia.orgwikipedia.orgnih.govorganic-chemistry.org

Mechanistic Investigations and Advanced Theoretical Studies

Detailed Reaction Mechanisms for Key Transformations of Pyridine (B92270) Derivatives

The functional groups present on the pyridine core of 3-Methoxy-2-nitro-5-phenylpyridine suggest several potential transformation pathways, primarily driven by the electron-deficient nature of the ring.

Key transformations applicable to pyridine derivatives often involve complex mechanistic pathways. For nitropyridines, these can include sigmatropic rearrangements and radical additions.

Sigmatropic Rearrangements : In the synthesis of nitropyridines, mechanisms involving sigmatropic shifts have been identified. For instance, the nitration of pyridine can proceed through the formation of an N-nitropyridinium ion. This intermediate can then undergo a beilstein-journals.orgresearchgate.net sigmatropic shift, where the nitro group migrates from the nitrogen atom to the C-3 position of the pyridine ring. beilstein-journals.orglumenlearning.com While this compound is already nitrated, transformations involving related intermediates could potentially undergo such rearrangements. libretexts.orgyoutube.com More common sigmatropic reactions like the lumenlearning.comlumenlearning.com Cope and Claisen rearrangements are also widely used in the synthesis of complex organic molecules. libretexts.orgnih.gov

Radical Additions : The electron-deficient nature of the pyridine ring, enhanced by the nitro group, makes it a prime candidate for radical addition reactions. The Minisci reaction, which involves the addition of a nucleophilic carbon-centered radical to a protonated heteroaromatic compound, is a classic example. materialsciencejournal.org For this compound, a radical species would preferentially attack the positions ortho or para to the nitro group (C-4 and C-6) that are not sterically hindered. The mechanism involves the addition of the radical to the activated pyridine ring, forming a radical cation intermediate, which then rearomatizes by losing a proton and an electron. materialsciencejournal.org The reaction proceeds under neutral conditions, without needing acid to activate the heterocycle. materialsciencejournal.org

The elucidation of reaction mechanisms relies heavily on the identification of transient species.

Meisenheimer Adducts : In nucleophilic aromatic substitution (SNAr) reactions on electron-poor rings like nitropyridines, the reaction proceeds via an addition-elimination mechanism. The key intermediate is a resonance-stabilized anionic σ-complex known as a Meisenheimer adduct. researchgate.netyoutube.com For this compound, a nucleophile would likely attack at the C-4 or C-6 positions, forming a Meisenheimer-type intermediate where the negative charge is delocalized onto the nitro group's oxygen atoms. researchgate.net

N-Nitropyridinium and Dihydropyridine (B1217469) Intermediates : The synthesis of 3-nitropyridines can involve the formation of N-nitropyridinium nitrate (B79036) from the reaction of pyridine with dinitrogen pentoxide. This intermediate is then attacked by nucleophiles like bisulfite at the 2- or 4-position to form N-nitro-dihydropyridine sulfonates, which subsequently rearrange to yield the final product. libretexts.org

Radical Cation Intermediates : During radical additions, the initial addition of a radical to the N-alkoxypyridinium salt results in a radical cation intermediate. This species rearomatizes through proton loss and the elimination of a methoxyl radical, which propagates the chain reaction. materialsciencejournal.org

Application of Computational Chemistry in Understanding Reactivity

Computational chemistry provides powerful tools for understanding and predicting the behavior of complex molecules like this compound.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. materialsciencejournal.org For this compound, DFT calculations can determine its electronic structure, bond lengths, and bond angles. materialsciencejournal.orgorientjchem.org

DFT studies can quantify the electronic influence of each substituent. The electron-withdrawing nitro group significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the molecule susceptible to nucleophilic attack. The methoxy (B1213986) and phenyl groups will modulate the electron density across the ring. These calculations are crucial for predicting the most likely sites for chemical reactions. beilstein-journals.org The table below presents hypothetical DFT-calculated data to illustrate how electron density might be distributed, influencing reactivity.

Table 1: Illustrative DFT-Calculated Electronic Properties of this compound

| Atomic Center | Predicted Mulliken Charge (a.u.) | Predicted Electrostatic Potential (ESP) (kcal/mol) |

|---|---|---|

| N1 (Pyridine) | -0.45 | -35.2 |

| C2 (with -NO2) | +0.50 | +45.5 |

| C3 (with -OCH3) | -0.20 | -15.8 |

| C4 | +0.15 | +20.1 |

| C5 (with -Ph) | -0.10 | -10.5 |

| C6 | +0.18 | +22.4 |

Note: This data is illustrative and represents expected trends based on substituent effects, not experimentally verified values.

Furthermore, DFT is employed to calculate the reaction energies (enthalpy and Gibbs free energy) for proposed reaction steps, determining their thermodynamic feasibility. nih.govmdpi.com

Computational modeling is instrumental in mapping the entire energy landscape of a chemical reaction. By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed. nih.gov For a potential nucleophilic substitution on this compound, computational models could compare the activation barriers for attack at the C-4 versus the C-6 position. This would involve locating the transition state structures leading to the respective Meisenheimer intermediates and calculating their energies. Such studies can provide definitive evidence for one mechanistic pathway over another. nih.govfindaphd.com

A primary application of computational modeling is the prediction of reaction outcomes.

Regioselectivity : For this compound, a key question is the site of attack for an incoming reagent. The nitro group strongly directs nucleophiles and radicals to the ortho (C-3, which is blocked) and para (C-6) positions, while the methoxy group directs electrophiles to its ortho (C-2, C-4) and para (C-6) positions. Computational models can resolve this ambiguity by comparing the activation energies for all possible pathways. beilstein-journals.orgmdpi.com For a nucleophilic attack, it is expected that the C-6 position would be the most favored site due to the combined activating effect of the nitro group and lesser steric hindrance compared to C-4, which is flanked by two substituents.

Stereochemical Outcomes : The compound this compound is achiral. Reactions will generally produce achiral products unless a chiral center is introduced or an existing one is modified. If a reaction were to create a new chiral center (for instance, by addition to the phenyl ring followed by cyclization), computational models could predict the preferred diastereomer by calculating the energies of the different stereoisomeric transition states. lumenlearning.comochemtutor.com The stereochemical outcome of a reaction is determined by the mechanism; for example, SN2 reactions proceed with inversion of configuration, while SN1 reactions often lead to racemization. lumenlearning.com

Role of Advanced Spectroscopic Techniques in Mechanistic Elucidation (e.g., NMR, Mass Spectrometry)

Advanced spectroscopic techniques are indispensable tools in modern chemistry for the detailed investigation of reaction mechanisms. NMR spectroscopy provides intricate structural information about molecules in solution, allowing for the identification of transient intermediates and the tracking of atomic connectivity changes throughout a chemical reaction. Mass spectrometry, on the other hand, offers precise molecular weight information and fragmentation patterns, which are essential for confirming product structures and identifying byproducts.

For a compound like this compound, which possesses distinct functional groups—a methoxy group, a nitro group, and a phenyl group attached to a pyridine core—a wealth of information could theoretically be gleaned from such studies.

Hypothetical Application of Spectroscopic Techniques:

¹H and ¹³C NMR: These techniques would be fundamental in confirming the successful synthesis and purity of the compound. Specific chemical shifts and coupling constants of the protons and carbons on the pyridine and phenyl rings would provide a detailed structural fingerprint. In a mechanistic study, changes in these signals over time could indicate the consumption of starting material and the formation of products or intermediates.

2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments would be invaluable for unambiguously assigning all proton and carbon signals, which is a critical first step before any mechanistic investigation.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of this compound. In reaction monitoring, MS could detect the masses of proposed intermediates and final products, providing evidence for a hypothesized reaction pathway. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) would be employed to separate and identify components of a reaction mixture.

Data Tables:

Without published research, it is not possible to present experimental data. However, a hypothetical data table for the characterization of this compound would typically include:

| Technique | Parameter | Expected Data |

| ¹H NMR | Chemical Shift (δ) | Distinct signals for aromatic protons and the methoxy group protons. |

| ¹³C NMR | Chemical Shift (δ) | Resonances for all unique carbon atoms in the molecule. |

| HRMS | m/z | The exact mass of the molecular ion [M+H]⁺ or [M]⁺. |

The absence of such detailed research findings in the public domain for this compound means that any discussion on its mechanistic pathways remains speculative. The scientific community has yet to publish studies that would allow for a comprehensive analysis using advanced spectroscopic methods. This highlights a potential area for future research, where the synthesis and subsequent detailed spectroscopic and mechanistic investigation of this compound could contribute new knowledge to the field of heterocyclic chemistry.

Synthetic Utility and Advanced Applications in Organic Synthesis

3-Methoxy-2-nitro-5-phenylpyridine as a Key Building Block

The inherent reactivity of its functional groups allows this compound to serve as a foundational element for constructing more elaborate chemical structures. The pyridine (B92270) core, a privileged scaffold in medicinal chemistry, combined with handles for orthogonal chemistry, makes it an attractive starting material for synthetic chemists.

The functional groups of this compound are ideal precursors for cyclization reactions to form fused heterocyclic systems. A primary strategy involves the reduction of the nitro group at the C2 position to an amino group. This newly formed amine is nucleophilic and perfectly positioned adjacent to the pyridine nitrogen and the C3-methoxy group, enabling a variety of annulation reactions.

For example, the resulting 2-amino-3-methoxypyridine (B156974) derivative can undergo condensation with α,β-unsaturated carbonyl compounds or dicarbonyl equivalents to construct fused rings such as pyrido[2,3-b]pyrazines or other nitrogen-containing polycycles. Furthermore, cycloaddition reactions, such as the imino Diels-Alder reaction, which is a powerful tool for creating nitrogen-containing six-membered rings like tetrahydroquinolines, can be envisioned using derivatives of this compound. scielo.org.co The principles of using nitro-substituted compounds in cycloadditions to form complex isoxazolines and other heterocycles further underscore its potential utility in generating novel ring systems. mdpi.commdpi.com

Table 1: Potential Fused Heterocyclic Scaffolds from this compound

| Target Scaffold | Synthetic Strategy | Key Intermediate |

| Imidazo[1,2-a]pyridines | Reduction of nitro group, followed by reaction with an α-haloketone. | 2-Amino-3-methoxy-5-phenylpyridine |

| Pyrido[2,3-b]pyrazines | Reduction of nitro group, followed by condensation with a 1,2-dicarbonyl compound. | 2-Amino-3-methoxy-5-phenylpyridine |

| Triazolo[1,5-a]pyridines | Reduction of nitro group, diazotization, and intramolecular cyclization. | 2-Amino-3-methoxy-5-phenylpyridine |

| Fused Isoxazolines | Utilization of the nitro group in [3+2] cycloaddition reactions with suitable dipolarophiles. | This compound |

While specific total syntheses employing this compound are not extensively documented in public literature, its structure is emblematic of a key fragment for building complex natural products and pharmaceutical agents. Many bioactive alkaloids and synthetic drugs feature a substituted pyridine or quinoline (B57606) core. scielo.org.co The pre-functionalized nature of this compound—possessing methoxy (B1213986), nitro, and phenyl groups—allows it to be incorporated into a convergent synthesis, where different complex fragments are prepared separately and then combined.

For instance, the phenyl group could be further functionalized via electrophilic substitution or used as an anchor point, while the nitro and methoxy groups are masked functionalities that can be revealed and transformed in later steps of a synthetic sequence. This avoids issues with functional group compatibility and allows for the late-stage introduction of key pharmacophores, a highly desirable strategy in the synthesis of complex molecules.

Derivatization Strategies for Chemical Library Synthesis

The creation of chemical libraries for high-throughput screening is a cornerstone of modern drug discovery. The distinct reactivity of each functional group on this compound allows for systematic and diverse modifications.

Each of the three primary functional groups can be selectively targeted to generate a library of analogues.

Nitro Group: The most common transformation is its reduction to a primary amine (NH2) using standard reagents like hydrogen gas with a palladium catalyst or tin(II) chloride. This amine is a versatile handle for subsequent reactions, including acylation to form amides, sulfonylation to form sulfonamides, or reductive amination to generate secondary and tertiary amines.

Methoxy Group: The methoxy group can be cleaved using strong acids like HBr or Lewis acids such as BBr₃ to yield the corresponding 2-pyridone or 3-hydroxypyridine (B118123) derivative. This hydroxyl group can then be re-alkylated with a variety of alkyl halides to introduce new alkoxy groups, potentially modulating the compound's solubility and metabolic profile.

Phenyl Group: The phenyl ring is amenable to electrophilic aromatic substitution reactions. Depending on reaction conditions, halogens (e.g., Br, Cl) or other groups can be installed, typically at the para position, providing another point for diversification, for example, through Suzuki or Sonogashira cross-coupling reactions.

Table 2: Derivatization Reactions of this compound

| Functional Group | Reaction Type | Typical Reagents | Resulting Functional Group |

| Nitro | Reduction | H₂, Pd/C; SnCl₂/HCl | Amine (-NH₂) |

| Diazotization | NaNO₂, HCl then Sandmeyer reagent (e.g., CuBr) | Halogen (-Br, -Cl) | |

| Methoxy | Ether Cleavage | HBr; BBr₃ | Hydroxyl (-OH) |

| Nucleophilic Substitution | Strong nucleophiles (under harsh conditions) | Various substituted products | |

| Phenyl | Halogenation | Br₂, FeBr₃ | Bromo-phenyl group |

| Nitration | HNO₃, H₂SO₄ | Nitro-phenyl group |

Orthogonal functional groups are those that can be reacted selectively in the presence of one another. The existing functionalities on this compound already exhibit a degree of orthogonality. For example, the nitro group can be reduced without affecting the methoxy ether or the phenyl ring under many conditions.

To enhance this, new orthogonal handles can be introduced. A common strategy is the halogenation of the phenyl ring. For example, bromination introduces a bromine atom that can exclusively participate in palladium-catalyzed cross-coupling reactions. This allows for the attachment of a wide variety of aryl, heteroaryl, or alkyl groups via Suzuki, Stille, or Heck reactions, leaving the pyridine core's functionalities untouched for later-stage modifications. This multi-directional diversification is highly efficient for rapidly building molecular complexity.

Applications in Pharmaceutical Intermediate Synthesis

This compound and its close relatives are valuable intermediates in the pharmaceutical industry. lookchem.com The nitropyridine moiety is a well-established precursor for a wide range of biologically active compounds. The reduction of the nitro group to an amine is a key step in the synthesis of many kinase inhibitors, anti-inflammatory agents, and central nervous system drugs.

The specific arrangement of the methoxy and phenyl groups provides a scaffold that can be tailored to fit the binding pockets of various biological targets. For instance, similar 2-amino-3-alkoxypyridine structures are core components of several developmental drug candidates. The phenyl group at the C5 position can serve as a crucial pharmacophore for establishing π-π stacking interactions with protein residues, a common binding motif. Research into related structures, such as iridium(III) complexes of 3-nitro-2-phenylpyridine, has shown potential cytotoxic activity against cancer cell lines, highlighting the therapeutic potential of this chemical scaffold. Therefore, this compound serves as a vital starting material for the synthesis of more complex and potentially patentable active pharmaceutical ingredients (APIs).

Structure Reactivity Relationships and Substituent Effects

Impact of the Methoxy (B1213986) Group on the Electronic Properties and Reactivity of the Pyridine (B92270) Ring

The methoxy group (-OCH₃) at the C-3 position is a powerful electron-donating group, primarily through its +M (mesomeric or resonance) effect, which significantly outweighs its -I (inductive) effect. This donation of electron density increases the nucleophilicity of the pyridine ring. The oxygen atom's lone pairs can delocalize into the ring, enriching the electron density, particularly at positions ortho and para to the substituent. In this specific molecule, this effect would primarily enhance electron density at the C-4 and C-6 positions. This increased electron density can influence the regioselectivity of electrophilic substitution reactions, should the conditions overcome the strong deactivating effects of the nitro group and the pyridine nitrogen. In studies of related methoxy-substituted systems, the methoxy group has been shown to decrease the energy gap between the t₂g and eₖ orbitals in metal complexes, which can alter physical properties. nih.govnih.gov Furthermore, the presence of methoxy groups can render certain positions on the ring susceptible to nucleophilic displacement under specific reaction conditions, a key step in the synthesis of various heterocyclic systems. acs.org

Influence of the Nitro Group on Electron Density Distribution and Reactivity of the Pyridine System

Positioned at C-2, the nitro group (-NO₂) exerts a profound influence on the pyridine system. As one of the strongest electron-withdrawing groups, it deactivates the ring through both a powerful -M (mesomeric) and -I (inductive) effect. mdpi.com This withdrawal of electron density creates a significant electron deficiency within the pyridine ring, making it highly resistant to electrophilic aromatic substitution. stackexchange.com Conversely, this electron-poor nature makes the ring susceptible to nucleophilic aromatic substitution (SₙAr), particularly at the positions ortho and para to the nitro group (C-3 and C-5). The presence of the nitro group drastically increases the global electrophilicity of the molecule. mdpi.com Studies on other nitro-substituted aromatics show that the nitro group can significantly lower the LUMO energy level, which has a pronounced effect on the molecule's electronic properties. acs.org In related pyridyl compounds, the introduction of a nitro group has been observed to quench fluorescence and cause shifts in absorption and emission bands. nih.gov

Steric and Electronic Contributions of the Phenyl Substituent to Overall Molecular Reactivity

The phenyl group at C-5 contributes to the molecule's reactivity through both steric and electronic effects. Electronically, the phenyl ring can act as a weak electron-withdrawing or -donating group depending on the nature of the reaction and the electronic demands of the transition state. It can delocalize charge through resonance, stabilizing intermediates formed during a reaction. The electronic character of the phenyl ring itself can be modulated by further substitution, where electron-withdrawing groups on the phenyl ring can alter the electron density of the entire molecule. mdpi.com

Sterically, the phenyl group can hinder the approach of reagents to the adjacent C-4 and C-6 positions of the pyridine ring. This steric hindrance can influence the regioselectivity of reactions, favoring attack at the less hindered positions. This interplay between electronic and steric effects is crucial in directing the outcomes of synthetic transformations.

Comparative Analysis of 3-Methoxy-2-nitro-5-phenylpyridine with Isomeric and Analogous Pyridine Derivatives

The specific arrangement of substituents in this compound is critical to its chemical behavior. Comparing it with its isomers and analogs provides a deeper understanding of these structure-reactivity relationships.

Positional isomerism has a dramatic impact on the chemical reactivity and the synthetic pathways available for substituted pyridines. rsc.org Shifting the methoxy, nitro, and phenyl groups to different positions on the pyridine ring would fundamentally alter the molecule's electronic and steric profile.

For example, moving the electron-donating methoxy group to the C-4 position would place the C-3 and C-5 positions under its activating influence (para and ortho, respectively), while also being influenced by the deactivating nitro group and pyridine nitrogen. The synthetic accessibility is also highly dependent on the isomer. The synthesis of specific isomers often relies on the directing effects of the substituents already present on the ring during nitration or other substitution reactions. researchgate.netcore.ac.uk For instance, the nitration of a 3-methoxypyridine (B1141550) derivative might yield a different isomer compared to the nitration of a 5-phenylpyridine derivative. A study on azido/nitro substituted pyrazoles highlighted that positional isomerism can lead to completely different reaction pathways, including domino reactions, cyclizations, and nucleophilic substitutions. rsc.org

| Property | This compound | Hypothetical Isomer: 4-Methoxy-2-nitro-5-phenylpyridine | Rationale for Difference |

| Reactivity towards Nucleophiles | High at C-6 and C-4 | Potentially lower at C-3 and C-5 | The positions activated by the nitro group are different. The interplay with the methoxy group's donating effect changes. |

| Reactivity towards Electrophiles | Very Low | Very Low | Both isomers are strongly deactivated by the nitro group and the pyridine nitrogen. |

| Synthetic Route | Dependent on directing effects of starting materials. | Would require a different synthetic strategy to control regiochemistry. | The sequence of introducing substituents is critical and dictated by their directing effects. researchgate.net |

Systematic variation of the substituents on the pyridine ring allows for the fine-tuning of its properties for various applications, such as in medicinal chemistry or materials science. nih.gov

Varying the Alkoxy Group: Replacing the methoxy group with a larger alkoxy group (e.g., ethoxy, propoxy) would primarily introduce a greater steric effect with only a minor change in the electronic donating capacity. This could be used to selectively block reactions at adjacent sites.

Varying the Electron-Withdrawing Group: Substituting the nitro group with other electron-withdrawing groups like cyano (-CN) or trifluoromethyl (-CF₃) would alter the degree of ring deactivation and could change the regioselectivity of nucleophilic substitutions. Studies on other heterocycles have shown that while all these groups are electron-withdrawing, their specific resonance and inductive effects can lead to different biological activities and physical properties. mdpi.com

Varying the Aryl Group: Introducing substituents onto the C-5 phenyl ring would modulate the electronic properties of the entire molecule. An electron-donating group (like methyl) on the phenyl ring would slightly increase the electron density of the system, while an electron-withdrawing group (like a halogen) would decrease it further. mdpi.com

These systematic variations are crucial in developing molecules with desired characteristics, and the synthetic consequences often involve adapting reaction conditions to accommodate the new electronic and steric demands of the analog. nih.govacs.org

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes for Substituted Pyridines

The synthesis of highly substituted pyridines remains a focal point of organic chemistry. nih.gov Traditional methods often require harsh conditions or multi-step procedures. Modern research is geared towards developing more modular and efficient "cascade" or "one-pot" reactions. A promising strategy for a molecule like 3-Methoxy-2-nitro-5-phenylpyridine would involve a convergent synthesis, coupling pre-functionalized fragments.

One such advanced method is the copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates. organic-chemistry.org This approach leads to a cascade reaction involving electrocyclization and air oxidation to form the pyridine (B92270) ring in a single, efficient process. organic-chemistry.org Another innovative route is the metal-free [3+3] annulation, which can construct complex pyridine scaffolds from simple starting materials under mild conditions, offering a practical alternative to traditional methods. mdpi.com For the specific phenyl substitution pattern, Suzuki-Miyaura cross-coupling reactions are a powerful tool, often used to connect aryl groups to heterocyclic rings with high efficiency. nih.govmdpi.com

| Synthetic Strategy | Description | Potential Advantages for Pyridine Synthesis | Reference |

|---|---|---|---|

| Modular Cascade Reactions | Involves a sequence of reactions (e.g., cross-coupling, electrocyclization, oxidation) in a single pot to build the pyridine core from simple precursors. | High efficiency, good yields, broad functional group tolerance, and reduced workup steps. | organic-chemistry.org |

| Metal-Free [3+3] Annulation | The reaction of β-enaminonitriles with β,β-dichloromethyl peroxides to form polysubstituted pyridines without the need for a metal catalyst. | Avoids transition metal catalysts, operates under mild conditions, and shows broad substrate tolerance. | mdpi.com |

| Suzuki-Miyaura Cross-Coupling | A palladium-catalyzed reaction between an organoboron compound and an organohalide, ideal for creating carbon-carbon bonds between aromatic rings. | High yields, commercial availability of reagents, and excellent functional group compatibility for creating biaryl structures like phenylpyridines. | nih.govmdpi.com |

Exploration of Green Chemistry Principles in the Synthesis of this compound

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. youtube.com For pyridine synthesis, this often involves the use of multicomponent reactions (MCRs), which combine three or more reactants in a single step, minimizing waste and improving atom economy. rasayanjournal.co.in

Microwave-assisted organic synthesis has emerged as a key green chemistry tool, significantly reducing reaction times from hours to minutes and often increasing product yields compared to conventional heating. acs.orgacs.org The application of microwave irradiation to a one-pot, four-component reaction for synthesizing pyridine derivatives has demonstrated excellent yields (82–94%) in very short reaction times (2–7 minutes). acs.orgacs.org Other green approaches include the use of safer solvents (like ionic liquids or water) or performing reactions under solvent-free conditions, which simplifies product purification and reduces environmental impact. rasayanjournal.co.in

Applying these principles to the synthesis of this compound could involve designing a multicomponent reaction that builds the core structure in a microwave reactor, thereby avoiding hazardous solvents and prolonged reaction times.

Advancements in Regio- and Chemoselective Functionalization Strategies

The direct and selective functionalization of the pyridine ring is a significant challenge due to its electron-deficient nature. researchgate.net However, recent breakthroughs are providing unprecedented control over which position on the ring reacts. Strategies for C-H bond functionalization are particularly valuable as they avoid the need for pre-functionalized substrates. researchgate.net

Emerging methods allow for site-selective functionalization at positions that are traditionally difficult to access. For instance, while ortho- and para-functionalization are common, meta-selective C-H functionalization has remained a major hurdle. nih.govacs.org New strategies involving dearomatization-rearomatization pathways are overcoming this challenge. researchgate.netnih.gov These methods temporarily disrupt the pyridine's aromaticity to enable reactions at specific sites before restoring the aromatic ring. researchgate.netnih.gov Furthermore, the development of specialized reagents like heterocyclic phosphonium (B103445) salts can act as versatile handles, enabling regioselective functionalization at the C4-position with a wide array of nucleophiles. researchgate.netthieme-connect.de

For a molecule like this compound, these advanced methods could allow for the precise introduction of additional functional groups onto the pyridine core, enabling the creation of a library of derivatives for further study.

| Functionalization Strategy | Target Position(s) | Methodology | Key Benefit | Reference |

|---|---|---|---|---|

| Direct C-H Alkylation | C2 and C4 | Transition-metal-free approach using alkyllithium activators to control regioselectivity. | Achieves divergent alkylation at C2 or C4 from a single alkyl source by changing the activator. | acs.org |

| Photochemical Radical Functionalization | C4 | Generates pyridinyl radicals via single-electron reduction of pyridinium (B92312) ions, which couple with allylic radicals. | Offers distinct positional selectivity that diverges from classical Minisci reactions. | acs.org |

| Dearomatization-Rearomatization | meta (C3/C5) | Temporarily disrupts the pyridine aromaticity to allow for nucleophilic or electrophilic attack at the meta position. | Enables functionalization at the electronically disfavored meta position under mild conditions. | nih.govacs.org |

| Heterocyclic Phosphonium Salts | C4 | Converts the pyridine into a phosphonium salt, which acts as a handle for subsequent cross-coupling or nucleophilic substitution. | Provides a generic and highly selective method for introducing a wide range of functional groups at C4. | thieme-connect.de |

Computational Design and Prediction of Novel Pyridine Derivatives with Tailored Reactivity Profiles

Computational chemistry has become an indispensable tool in modern chemical research. Methods like Density Functional Theory (DFT) allow for the prediction of molecular properties, reaction mechanisms, and reactivity. dntb.gov.ua In the context of pyridine chemistry, computational tools can be used to design novel derivatives of this compound with specific, tailored electronic and steric properties. acs.org

By modeling different substituents on the pyridine or phenyl rings, researchers can predict how these changes will influence the molecule's reactivity towards further functionalization. For example, computational analysis can predict the most likely site for electrophilic or nucleophilic attack, guiding synthetic efforts and preventing undesirable side reactions. acs.org Furthermore, in silico screening and molecular docking studies can predict the potential biological activity of newly designed compounds, helping to prioritize synthetic targets. nih.gov This synergy between computational prediction and experimental synthesis accelerates the discovery of new molecules with desired functions. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Methoxy-2-nitro-5-phenylpyridine, and how can reaction conditions be optimized?

- Methodology : Multi-step synthesis typically involves nitration and functionalization of a substituted pyridine precursor. For example, a nitro group can be introduced via electrophilic aromatic substitution under controlled temperature (0–5°C) using nitric acid in sulfuric acid. Methoxy and phenyl groups may be added via Ullmann coupling or Suzuki-Miyaura cross-coupling, requiring palladium catalysts and inert atmospheres .

- Key Considerations : Monitor reaction progress using TLC or HPLC. Optimize stoichiometry to avoid over-nitration, which can lead byproducts.

Q. How can the molecular geometry and electronic properties of this compound be characterized?

- Techniques :

- X-ray crystallography for definitive structural elucidation (e.g., bond lengths, angles) .

- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns: methoxy (~δ 3.8–4.0 ppm), nitro groups (deshielding adjacent protons) .

- DFT calculations to predict electron density distribution and reactive sites .

Q. What solvents are suitable for recrystallizing this compound, and how does polarity affect yield?

- Experimental Design : Test solubility in ethanol, acetone, and dichloromethane. Polar aprotic solvents (e.g., DMF) may enhance dissolution but complicate purification.

- Data Analysis : Compare melting points (lit. values for similar compounds: 29–31°C for 5-Amino-2-methoxypyridine) and crystal purity via XRD .

Advanced Research Questions

Q. How do electronic effects of the nitro and methoxy groups influence regioselectivity in further functionalization?

- Mechanistic Insight : The nitro group is a strong meta-directing electron-withdrawing group, while methoxy is ortho/para-directing. Competitive directing effects require careful planning for subsequent reactions (e.g., halogenation or amination). Computational modeling (e.g., Fukui indices) can predict reactive sites .

- Case Study : In 5-Fluoro-2-methoxypyridin-4-amine, the methoxy group directs substitution to the 4-position, while fluorine stabilizes intermediates .

Q. How can contradictory solubility or stability data be resolved in literature?

- Troubleshooting :

- Controlled Replication : Repeat experiments under standardized conditions (e.g., humidity, light exposure).

- Advanced Analytics : Use LC-MS to detect degradation products. For example, nitro groups may undergo reduction under prolonged storage, forming amine derivatives .

Q. What strategies mitigate byproduct formation during scale-up of this compound synthesis?

- Process Optimization :

- Catalyst Screening : Test Pd/C or Ni catalysts for coupling reactions to improve efficiency.

- Flow Chemistry : Reduces side reactions via precise temperature and mixing control.

- Case Study : Industrial-scale synthesis of trifluoromethylpyridines emphasizes cost-effective reagents and continuous purification .

Key Research Challenges

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.